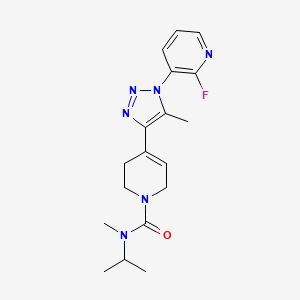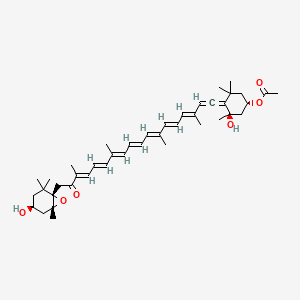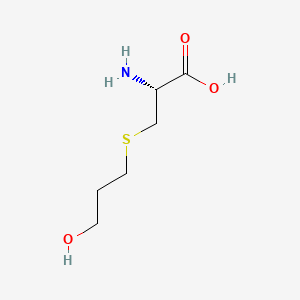
I-BRD9
描述
I-BRD9 is a selective inhibitor of bromodomain-containing protein 9 (BRD9). Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene expression. This compound was developed as a chemical probe to study the function of BRD9 in various biological processes, including chromatin remodeling and gene regulation .
科学研究应用
I-BRD9 has been extensively used in scientific research to study the role of BRD9 in various biological processes . Some of its key applications include:
Stem Cell Research: This compound has been used to investigate the role of BRD9 in the self-renewal and differentiation of human embryonic stem cells, highlighting its importance in stem cell biology.
Epigenetics: As a bromodomain inhibitor, this compound is a valuable tool for studying chromatin remodeling and gene expression regulation.
作用机制
I-BRD9 exerts its effects by selectively binding to the bromodomain of BRD9, thereby inhibiting its interaction with acetylated lysine residues on histone tails . This inhibition disrupts the function of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, leading to changes in gene expression. BRD9 is involved in the regulation of the TGF-β/Activin/Nodal signaling pathway, which plays a crucial role in cell differentiation and cancer progression .
生化分析
Biochemical Properties
I-BRD9 has a pIC50 value of 7.3, showing more than 700-fold selectivity over the BET family and 200-fold selectivity over the highly homologous bromodomain-containing protein 7 (BRD7) . It interacts with various biomolecules, including enzymes and proteins, to exert its effects . For instance, it forms a complex with BRD4, SMAD2/3, β-CATENIN, and P300, which regulates the expression of pluripotency genes and the activity of TGF-β/Nodal/Activin and Wnt signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it reduces the self-renewal capacity of human embryonic stem cells and alters their differentiation potential . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the BRD9 protein, interfering with the function of the chromatin-remodeling complex ncBAF . This leads to modulation of gene expression and control of cellular processes . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown to significantly inhibit the growth of acute myeloid leukemia cells in a time- and dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on prostate cancer, it was found that this compound is required for optimal xenograft tumor growth in vivo .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been shown to regulate the TGF-β/Activin/Nodal pathway, which is crucial in the regulation of self-renewal and differentiation of human embryonic stem cells .
Transport and Distribution
It is known that it is a part of the non-canonical SWI/SNF (ncBAF) chromatin-remodeling complex, suggesting that it may be involved in the transport and distribution of this complex .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleoplasm . This localization is critical for its function as it allows it to interact with various other proteins and exert its effects on gene expression and cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of I-BRD9 involves a multi-step process that includes the formation of key intermediates and their subsequent functionalization. One of the synthetic routes reported involves the following steps :
- Formation of an imidazopyridine core.
- Introduction of a trifluoromethyl group at a specific position on the core.
- Functionalization with an ethyl group and a carboximidamide moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively detailed in the literature, the synthesis generally follows standard organic synthesis protocols, including purification steps such as recrystallization and chromatography to achieve high purity .
化学反应分析
Types of Reactions
I-BRD9 primarily undergoes substitution reactions during its synthesis. The introduction of various functional groups, such as trifluoromethyl and carboximidamide, involves nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include:
- Imidazopyridine derivatives
- Trifluoromethylating agents
- Ethylating agents
- Carboximidamide precursors
The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure high yield and selectivity .
Major Products
The major product of these reactions is this compound itself, characterized by its potent and selective binding to BRD9, with significant selectivity over other bromodomains .
相似化合物的比较
I-BRD9 is unique in its high selectivity for BRD9 over other bromodomains, such as those in the BET family (BRD2, BRD3, BRD4) . Similar compounds include:
JQ1: A well-known inhibitor of the BET family of bromodomains, used in cancer research.
I-BET151: Another BET bromodomain inhibitor with applications in oncology and immunology.
PFI-1: A selective inhibitor of BRD4, used to study its role in gene regulation and cancer.
This compound’s uniqueness lies in its ability to selectively inhibit BRD9 with minimal off-target effects on other bromodomains, making it a valuable tool for studying the specific functions of BRD9 in various biological processes .
属性
IUPAC Name |
N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUWGLUCNBMGPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



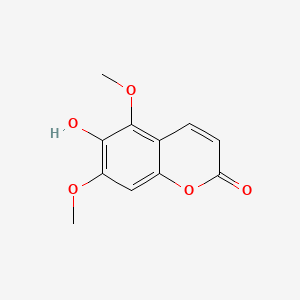
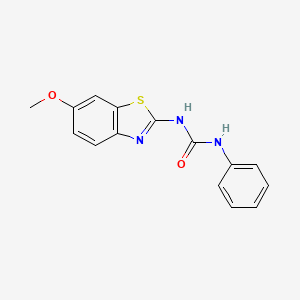
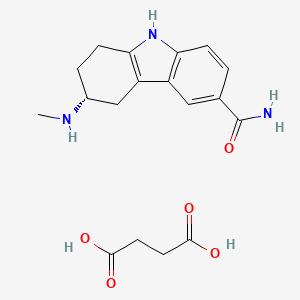

![1-Fluoro-2,5-bis[(E)-3-carboxy-4-hydroxystyryl]benzene](/img/structure/B1674163.png)
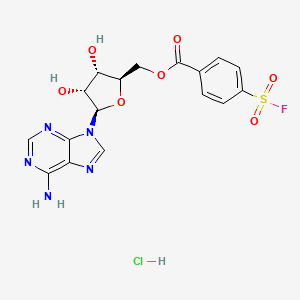
![(E)-2-[[3-(3-methoxy-4-propargyloxyphenyl)-1-oxo-2-propenyl]amino]benzoic acid](/img/structure/B1674166.png)
![(2S)-2-[(4-{[(1H-imidazol-4-ylmethyl)amino]methyl}-2-(2-methylphenyl)phenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B1674167.png)
![2-[4-(2-Amino-3-mercapto-propylamino)-benzoylamino]-4-methylsulfanyl-butyric acid](/img/structure/B1674168.png)
